molecular formula C21H19FO3 B5606640 1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 6148-70-5

1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5606640
CAS RN: 6148-70-5
M. Wt: 338.4 g/mol
InChI Key: WLOZSADCJHCJLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including cyclization techniques, which are critical for forming the chromen-6-one core. For instance, microwave-assisted cyclization under mildly basic conditions has been used to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating the versatility of synthesis methods in producing these compounds with high yields (Dao et al., 2018).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure of chromen-6-one derivatives. For example, the molecular structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, was determined, highlighting the utility of these techniques in elucidating the complex structures of such molecules (Barili et al., 2001).

Chemical Reactions and Properties

Chromen-6-one derivatives exhibit diverse chemical reactions due to their rich functional groups. Their interaction with metals and potential as fluorescent probes signify their chemical reactivity and applications in analytical chemistry. The fluorescent properties of benzo[c]chromen-6-one derivatives have been explored, showing fluorescence enhancement in the presence of metals (Gülcan et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular framework and functional groups. While specific data on 1-[(4-Fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one are not provided, related research indicates that crystallography and physical characterization are essential for understanding these aspects.

Chemical Properties Analysis

The chemical properties of chromen-6-one derivatives, including their reactivity towards various chemical agents and conditions, can be inferred from studies on similar molecules. The reactions of push-pull enaminoketones and in-situ generated ortho-quinone methides leading to the synthesis of chromenes highlight the complex chemical behavior and synthetic utility of these compounds (Lukashenko et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this compound as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FO3/c1-13-10-18(24-12-14-6-8-15(22)9-7-14)20-16-4-2-3-5-17(16)21(23)25-19(20)11-13/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOZSADCJHCJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350477
Record name 1-[(4-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6148-70-5
Record name 1-[(4-fluorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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